Lacto-N-Fucopentaose III is a complex carbohydrate classified as a human milk oligosaccharide. It is composed of a fucosylated lacto-N-tetraose backbone, which is a type of oligosaccharide found predominantly in human breast milk. This compound plays a significant role in infant nutrition and immune system development. Lacto-N-Fucopentaose III is known for its immunomodulatory properties, influencing the maturation and activation of immune cells.
Lacto-N-Fucopentaose III is primarily sourced from human milk, where it is produced during the biosynthesis of oligosaccharides. It belongs to the class of fucosylated oligosaccharides, which are characterized by the presence of fucose residues attached to lactose or galactose units. These oligosaccharides are categorized under glycan structures, specifically within the group of human milk oligosaccharides that contribute to various health benefits in neonates.
The synthesis of Lacto-N-Fucopentaose III can be achieved through several methods:
The production processes typically involve fermentation techniques where engineered strains of Escherichia coli are used in bioreactors under controlled conditions. The metabolic pathways are designed to enhance yield and purity of Lacto-N-Fucopentaose III, often monitored using high-performance liquid chromatography or capillary electrophoresis for quality control .
Lacto-N-Fucopentaose III has a complex molecular structure characterized by its specific glycosidic linkages. The structure includes:
The molecular formula for Lacto-N-Fucopentaose III is C_{15}H_{25}N_{1}O_{15}, with a molecular weight of approximately 485.36 g/mol. The detailed structural representation includes multiple hydroxyl groups and specific glycosidic linkages that define its functional properties.
Lacto-N-Fucopentaose III participates in various chemical reactions, primarily involving glycosylation processes where it can act as a donor or acceptor in forming glycosidic bonds with other carbohydrates or proteins.
The mechanism by which Lacto-N-Fucopentaose III exerts its effects involves several key processes:
Studies have shown that Lacto-N-Fucopentaose III can significantly enhance the expression of anti-inflammatory cytokines, thereby modulating immune responses in infants.
Relevant analyses include mass spectrometry and nuclear magnetic resonance spectroscopy, which confirm its structural integrity and purity during synthesis.
Lacto-N-Fucopentaose III has several scientific applications:
Experimental autoimmune encephalomyelitis (EAE), a model of multiple sclerosis, exhibits attenuated disease severity following LNFPIII treatment. C57BL/6 mice immunized with myelin oligodendrocyte glyc peptide (MOG35–55) and treated with LNFPIII-dextran conjugates (50 µg/mouse, administered intravenously twice weekly) showed significantly reduced clinical scores (mean maximal score: 2.3 ± 0.2 vs. 3.5 ± 0.4 in dextran controls) and decreased central nervous system (CNS) inflammation. Histological analysis revealed fewer inflammatory foci and reduced demyelination in spinal cord sections [2] [3].
The therapeutic effect correlates with a skew toward Th2 immunity. Splenocytes from treated mice exhibit:
This cytokine shift is mediated through LNFPIII’s action on antigen-presenting cells (APCs). In vitro coculture experiments show that LNFPIII-stimulated dendritic cells prime naïve CD4+ T cells to secrete IL-10 and IL-13 instead of proinflammatory cytokines. The mechanism involves glycan binding to SIGNR-1 (murine DC-SIGN homolog) and TLR4 on APCs, triggering downstream signaling that suppresses NF-κB activation while promoting STAT6 phosphorylation – a key transcription factor for Th2 differentiation [1] [6].
Table 1: Cytokine Profile Changes in EAE After LNFPIII Treatment
Cytokine | Change vs. Control | Detection Method | Biological Significance |
---|---|---|---|
IL-4 | ↑ 4.2-fold | Milliplex immunoassay | Th2 differentiation |
IL-10 | ↑ 5.1-fold | Milliplex immunoassay | Anti-inflammatory response |
IL-13 | ↑ 4.5-fold | Milliplex immunoassay | Alternative macrophage activation |
IFN-γ | ↓ 68% | Milliplex immunoassay | Th1 pathway suppression |
IL-17 | ↓ 72% | Milliplex immunoassay | Th17 pathway suppression |
CD11b+Ly-6Chi inflammatory monocytes (IMCs) are pivotal targets of LNFPIII. In EAE mice, LNFPIII treatment significantly alters IMC phenotype in the spleen and CNS, characterized by:
This enzyme profile drives functional changes:
Notably, this polarization occurs independently of IL-4/IL-13. Studies using IL-4Rα knockout mice confirm that LNFPIII induces Arg1 and Ym1 via TLR4/ERK signaling rather than classical Th2 cytokine pathways. The upstream trigger involves clathrin/dynamin-dependent endocytosis of LNFPIII, enabling lysosomal processing and subsequent metabolic rewiring [1] [6].
Table 2: Key Enzymes Induced by LNFPIII in Inflammatory Monocytes
Enzyme | Function in Immunity | Fold Change vs. Control | Downstream Effects |
---|---|---|---|
Arginase-1 (Arg1) | Converts L-arginine to ornithine | ↑ 4.1 (mRNA) | Polyamine synthesis; T cell suppression |
Aldehyde dehydrogenase 1A2 (Aldh1a2) | Retinoic acid production | ↑ 2.9 (mRNA) | Treg differentiation |
Indoleamine 2,3-dioxygenase (IDO1) | Tryptophan catabolism to kynurenines | ↑ 3.3 (mRNA) | T cell anergy; Treg expansion |
Heme oxygenase-1 (HO-1) | Degrades heme to biliverdin/CO | ↑ 2.7 (mRNA) | Anti-oxidant; anti-inflammatory |
Chitinase-like protein (Ym1) | Unknown; marker of alternative activation | ↑ 3.8 (mRNA) | Tissue remodeling |
LNFPIII impedes CNS autoimmunity by restricting dendritic cell (DC) migration across the blood-brain barrier (BBB). In vitro assays using primary brain microvascular endothelial cells show:
Mechanistically, LNFPIII binding to DC-SIGN on dendritic cells:
This trafficking inhibition is immunologically consequential. By limiting DC influx into the CNS, LNFPIII prevents:
Table 3: LNFPIII Effects on Dendritic Cell Migration Machinery
Migration Component | Effect of LNFPIII | Functional Consequence |
---|---|---|
CCR7 expression | ↓ 55% (Surface protein) | Impaired response to CCL19/CCL21 |
CD11b/ICAM-1 binding | ↓ 60% (Adhesion to endothelia) | Reduced endothelial attachment |
Actin polymerization | ↓ 75% (Phalloidin staining) | Inhibited cellular motility |
p38/JNK phosphorylation | ↓ 80% (Western blot) | Attenuated MAPK signaling pathway |
VE-cadherin expression | ↑ 2.1-fold (Endothelial cells) | Enhanced blood-brain barrier integrity |
Concluding Remarks
LNFPIII orchestrates multi-faceted immunomodulation in autoimmunity: Th2 polarization via APC priming, metabolic reprogramming of monocytes, and containment of DC trafficking. These mechanisms converge to resolve inflammation without broad immunosuppression. Future research should explore synergistic approaches combining LNFPIII with antigen-specific tolerance induction.
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2